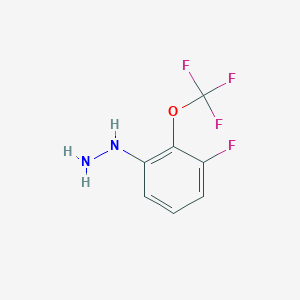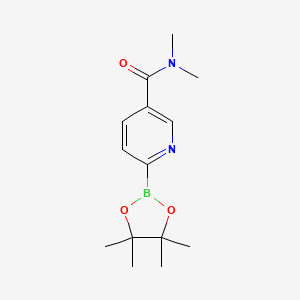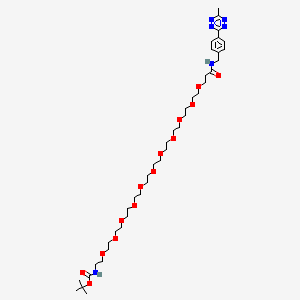
Methyltetrazine-amino-PEG10-CH2CH2NHBoc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amino-PEG10-CH2CH2NHBoc is a PEG linker containing a methyltetrazine group and a protected amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry. This compound is often used in bioconjugation and drug delivery systems due to its ability to form stable linkages under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG10-CH2CH2NHBoc involves multiple steps, starting with the preparation of the methyltetrazine group and the PEG linker. The methyltetrazine group is typically synthesized through a series of reactions involving hydrazine derivatives and nitriles. The PEG linker is then attached to the methyltetrazine group through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated synthesizers and high-throughput purification systems. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amino-PEG10-CH2CH2NHBoc undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable amide bonds.
Substitution Reactions: The protected amino group can be deprotected under acidic conditions to yield a free amino group, which can then participate in further substitution reactions.
Common Reagents and Conditions
Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) esters, trifluoroacetic acid (TFA) for deprotection.
Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly acidic pH.
Major Products
The major products formed from these reactions include stable amide linkages and free amino derivatives, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
Methyltetrazine-amino-PEG10-CH2CH2NHBoc has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation techniques to link biomolecules with various probes and tags.
Biology: Employed in the labeling and imaging of biomolecules in live cells due to its bioorthogonal properties.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Methyltetrazine-amino-PEG10-CH2CH2NHBoc involves the formation of stable linkages through click chemistry. The methyltetrazine group reacts with carboxylic acids and activated esters to form amide bonds, while the protected amino group can be deprotected to yield a free amino group for further functionalization. This allows for the precise and efficient conjugation of biomolecules under mild conditions.
Comparación Con Compuestos Similares
Methyltetrazine-amino-PEG10-CH2CH2NHBoc is unique due to its combination of a methyltetrazine group and a PEG linker. Similar compounds include:
Methyltetrazine-PEG4-NHS: A shorter PEG linker with similar reactivity.
Methyltetrazine-PEG12-NHS: A longer PEG linker with similar reactivity.
Methyltetrazine-amine: Lacks the PEG linker but retains the methyltetrazine group for click chemistry.
These compounds differ in their linker lengths and functional groups, which can affect their solubility, reactivity, and applications.
Propiedades
Fórmula molecular |
C40H68N6O14 |
|---|---|
Peso molecular |
857.0 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C40H68N6O14/c1-34-43-45-38(46-44-34)36-7-5-35(6-8-36)33-42-37(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-41-39(48)60-40(2,3)4/h5-8H,9-33H2,1-4H3,(H,41,48)(H,42,47) |
Clave InChI |
RVLOEVIAIXEBHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



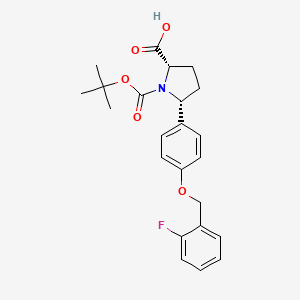
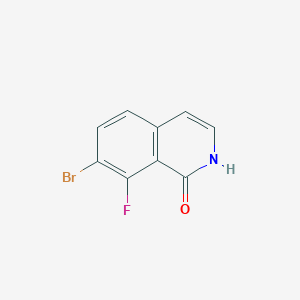

![Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14040295.png)
![6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine](/img/structure/B14040297.png)
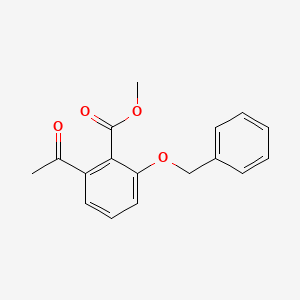
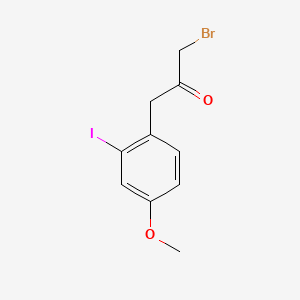
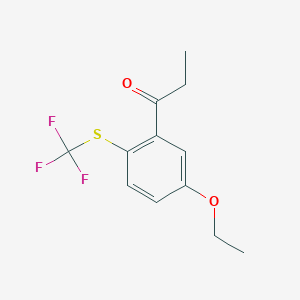
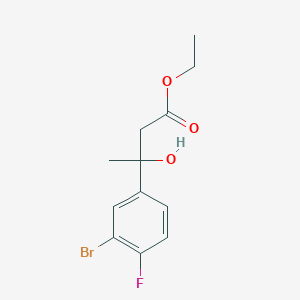

![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B14040338.png)
